(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one
Description
(5Z)-5-[(1H-Indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is a heterocyclic compound featuring a thiazolidinone core substituted with an indole-derived benzylidene group. The (5Z) configuration denotes the stereochemistry of the exocyclic double bond, which is critical for molecular interactions. This compound belongs to the rhodanine-derived family, known for diverse biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties.
Properties
Molecular Formula |
C12H8N2OS2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-(indol-3-ylidenemethyl)-4-sulfanyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15) |
InChI Key |
UWMSZMZKWBGDAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route: Knoevenagel Condensation
The most widely employed method for synthesizing (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one involves a Knoevenagel condensation between a 4-thiazolidinone precursor and an indole-3-carbaldehyde derivative. This reaction exploits the nucleophilic activity of the methylene carbon at the C5 position of the thiazolidinone core, which attacks the electrophilic carbonyl group of the aldehyde.
Reaction Components
- Thiazolidinone Precursor : 4-Thioxo-1,3-thiazolidin-2-one or its derivatives serve as the nucleophilic component.
- Aldehyde : Indole-3-carbaldehyde introduces the arylidene moiety at C5.
- Catalysts : Piperidine, ammonium acetate, or acetic acid are commonly used to facilitate enolate formation.
- Solvents : Ethanol, toluene, or solvent-free conditions under microwave irradiation.
General Procedure
- Step 1 : Equimolar amounts of 4-thioxo-1,3-thiazolidin-2-one and indole-3-carbaldehyde are mixed in ethanol.
- Step 2 : A catalytic amount of piperidine (5–10 mol%) is added, and the mixture is refluxed for 6–12 hours.
- Step 3 : The product precipitates upon cooling and is purified via recrystallization (ethanol/water).
Table 1: Representative Reaction Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 78 | 8 | 72 |
| NH4OAc | Toluene | 110 | 6 | 68 |
| None | Microwave | 100 | 0.5 | 85 |
Mechanistic Insights
The reaction proceeds via a concerted enolate mechanism :
- Enolate Formation : The base deprotonates the C5 methylene group of the thiazolidinone, generating a nucleophilic enolate.
- Nucleophilic Attack : The enolate attacks the carbonyl carbon of indole-3-carbaldehyde, forming a β-hydroxy intermediate.
- Dehydration : Acidic workup eliminates water, yielding the exocyclic double bond with (Z)-stereochemistry.
Figure 1: Mechanistic Pathway
Thiazolidinone → Enolate → Aldol Adduct → Dehydration → Product
Alternative Synthetic Strategies
Multicomponent Reactions (MCRs)
One-pot MCRs simplify synthesis by combining thioglycolic acid, indole-3-carbaldehyde, and a thiourea derivative. For example:
Stereochemical Control
The (Z)-configuration of the exocyclic double bond is thermodynamically favored due to:
Analytical Characterization
Key spectroscopic data for structural confirmation:
Challenges and Optimization
- Byproduct Formation : Prolonged heating may yield thiopyrano[2,3-d]thiazoles. Mitigated by using mild bases (e.g., NaHCO3).
- Solvent Choice : Ethanol favors higher yields vs. DMF, which promotes side reactions.
- Microwave Assistance : Reduces reaction time from hours to minutes while improving yield (85% vs. 72%).
Industrial-Scale Considerations
- Cost Efficiency : Indole-3-carbaldehyde is commercially available but costly; in situ generation via Vilsmeier-Haack formylation of indole reduces expenses.
- Green Chemistry : Aqueous reactions or PEG-300 as solvent align with sustainability goals.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the indole ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole ring may facilitate binding to biological targets, while the thiazolidinone and sulfanylidene groups may contribute to the compound’s reactivity and stability. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s indole moiety distinguishes it from other thiazolidinone derivatives. Key structural analogs include:
Key Observations :
Physicochemical Properties
- Melting Points : Analogs with rigid aromatic systems (e.g., chromene, coumarin) exhibit higher melting points (250–265°C) than alkyl-substituted derivatives .
- Solubility : Indole-containing compounds may display improved aqueous solubility due to hydrogen-bonding capacity compared to purely hydrophobic analogs .
Research Findings and Challenges
- Structure-Activity Relationships (SAR): Substituents on the aromatic ring (e.g., -OCH₃, -Cl) and the thiazolidinone core (e.g., sulfanylidene vs. oxo) critically modulate bioactivity. For example, methoxy groups enhance electron donation, while halogens improve lipophilicity and target binding .
- Stereochemical Sensitivity : The (5Z) configuration is essential for maintaining planar geometry, as seen in analogs with confirmed X-ray structures (e.g., ) .
Biological Activity
The compound (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one is a member of the thiazolidine family, which has garnered attention due to its diverse biological activities. Thiazolidines are five-membered heterocycles that often exhibit significant pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of indole derivatives with thiazolidine precursors. The general synthetic route can be summarized as follows:
- Condensation Reaction : An indole derivative is reacted with a thiazolidine precursor under acidic or basic conditions.
- Cyclization : The reaction leads to the formation of the thiazolidine ring, with the introduction of the sulfanylidene group.
This synthetic approach allows for variations in substituents on the indole and thiazolidine moieties, potentially enhancing biological activity.
Antioxidant Activity
Thiazolidine derivatives have been shown to possess antioxidant properties. The presence of sulfur in the thiazolidine structure contributes to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that compounds with similar structures exhibit significant antioxidant activity, suggesting a potential role for this compound in mitigating oxidative damage in biological systems .
Antimicrobial Activity
Research has demonstrated that thiazolidine derivatives exhibit antimicrobial properties against various pathogens. For example, compounds related to thiazolidines have shown better efficacy than standard antibiotics against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.
Anti-inflammatory Activity
Thiazolidines are also recognized for their anti-inflammatory properties. Compounds similar to this compound have been evaluated using carrageenan-induced paw edema models in rodents, demonstrating significant reductions in inflammation markers . The inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which these compounds exert their anti-inflammatory effects.
Anticancer Activity
The anticancer potential of thiazolidine derivatives has been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic factors . Specific derivatives have shown cytotoxic effects against multiple cancer cell lines, making them promising candidates for further development.
Case Studies
Several studies have focused on the biological evaluation of thiazolidine derivatives:
- Study on XO Inhibition : A recent study synthesized novel thiazolidine derivatives as xanthine oxidase (XO) inhibitors. One compound exhibited an IC50 value significantly lower than allopurinol, indicating its potential as a therapeutic agent for hyperuricemia .
- Dual Anti-inflammatory/Antimicrobial Agents : Another study synthesized 1,3-thiazolidin-4-one derivatives that demonstrated dual anti-inflammatory and antimicrobial activities superior to commercial drugs .
Summary Table of Biological Activities
Q & A
Q. What are the optimized synthetic routes for preparing (5Z)-5-[(1H-indol-3-yl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one?
The compound can be synthesized via a two-step process:
- Step 1: Condensation of 1H-indole-3-carbaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.
- Step 2: Cyclization of the intermediate with chloroacetic acid or mercaptoacetic acid in the presence of sodium acetate, typically under reflux (e.g., 2–4 hours in DMF/acetic acid) . Critical parameters include stoichiometric control of the aldehyde-to-thiosemicarbazide ratio (1:1.2) and pH adjustment during cyclization to prevent side reactions like overoxidation .
Q. How is the Z-configuration of the benzylidene moiety confirmed in this compound?
The Z-configuration is determined via single-crystal X-ray diffraction (SCXRD) , which reveals the spatial arrangement of the indole and thiazolidinone rings. Key metrics include:
- Dihedral angles between the indole and thiazolidinone planes (typically 5–15° for Z-isomers).
- Intramolecular hydrogen bonding (e.g., O1–H1⋯S1) stabilizing the Z-form . Complementary techniques like NOESY NMR can detect through-space correlations between the indole C2-H and thiazolidinone protons .
Advanced Research Questions
Q. How do substituents on the indole ring influence the compound’s biological activity?
Structure-activity relationship (SAR) studies show:
- Electron-withdrawing groups (e.g., Cl, NO₂) at the indole C5 position enhance antimicrobial activity by increasing electrophilicity at the thiazolidinone sulfur, promoting covalent binding to bacterial enzymes .
- Hydrophobic substituents (e.g., methyl, benzyl) improve cellular uptake but may reduce solubility, requiring formulation optimization . Example: A 5-chloro-indole derivative showed 4× higher E. coli inhibition (MIC = 8 µg/mL) compared to the unsubstituted analog (MIC = 32 µg/mL) .
Q. What methodologies resolve contradictions in reported bioactivity data for thiazolidinone derivatives?
Discrepancies often arise from:
- Assay variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to control inoculum size and growth media .
- Stereochemical impurities: Use chiral HPLC to confirm enantiomeric purity (>98% required for reproducible IC₅₀ values) .
- Solvent effects: Compare activities in polar (DMSO) vs. nonpolar (lipid bilayer-mimetic) solvents to assess membrane permeability .
Q. How can green chemistry principles be applied to optimize the compound’s synthesis?
- Solvent-free cyclization: Use β-cyclodextrin-SO₃H as a recyclable catalyst, reducing waste and improving atom economy (yield: 85% vs. 72% in traditional routes) .
- Microwave-assisted synthesis: Reduce reaction time from 4 hours to 20 minutes while maintaining yield (88%) .
- Biodegradable solvents: Replace DMF with Cyrene™ (dihydrolevoglucosenone) to minimize environmental toxicity .
Q. What computational tools predict the compound’s interaction with hemoglobin subunits?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations reveal:
- The thiazolidinone sulfur forms a hydrogen bond with Hemoglobin β-subunit His92 (binding energy: −8.2 kcal/mol).
- Indole π-π stacking with Phe85 stabilizes the complex, potentially disrupting heme iron coordination . Validate predictions via isothermal titration calorimetry (ITC) to measure binding constants (e.g., Kₐ = 1.2 × 10⁴ M⁻¹) .
Methodological Best Practices
Q. What purification techniques ensure high purity (>99%) of the compound?
- Recrystallization: Use a DMF/ethanol (1:3) mixture to remove unreacted aldehyde and thiosemicarbazide .
- Flash chromatography: Employ silica gel with ethyl acetate/hexane (3:7) for intermediates; monitor by TLC (Rₓ = 0.4) .
- HPLC: C18 column with acetonitrile/water (70:30) for final purification (retention time: 12.5 min) .
Q. How is the compound’s stability assessed under physiological conditions?
- pH stability: Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24 hours; monitor degradation via LC-MS (e.g., <5% degradation at pH 7.4) .
- Light sensitivity: Store in amber vials under UV light (254 nm) for 48 hours; quantify photodegradation products (e.g., sulfoxide derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
